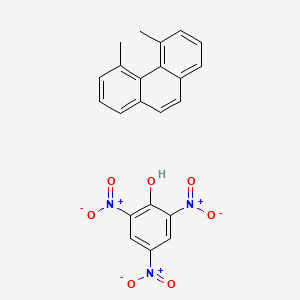
4,5-Dimethylphenanthrene; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylphenanthrene: and 2,4,6-trinitrophenol are two distinct organic compounds with unique properties and applications. 4,5-Dimethylphenanthrene is a derivative of phenanthrene, characterized by the presence of two methyl groups at the 4 and 5 positions of the phenanthrene ring .
Preparation Methods
4,5-Dimethylphenanthrene
Synthetic Routes: The synthesis of 4,5-dimethylphenanthrene typically involves the alkylation of phenanthrene with methylating agents under controlled conditions.
Industrial Production: Industrial production methods may involve catalytic processes to ensure high yield and purity.
2,4,6-Trinitrophenol
Synthetic Routes: The synthesis of 2,4,6-trinitrophenol involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring.
Industrial Production: Industrial production methods are similar but scaled up, with careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
4,5-Dimethylphenanthrene
Types of Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products: The major products depend on the type of reaction.
2,4,6-Trinitrophenol
Types of Reactions: This compound is known for its explosive properties and can undergo decomposition reactions.
Common Reagents and Conditions: It reacts with bases to form salts like ammonium picrate, which are also explosive.
Major Products: The decomposition of 2,4,6-trinitrophenol produces gases like nitrogen and carbon dioxide.
Scientific Research Applications
4,5-Dimethylphenanthrene
Chemistry: Used in studies of aromatic hydrocarbons and their properties.
Biology: Investigated for its potential biological activities.
Industry: Used in the production of dyes and other chemicals.
2,4,6-Trinitrophenol
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its toxicological effects.
Medicine: Historically used as an antiseptic.
Industry: Widely used in the production of explosives and dyes.
Mechanism of Action
4,5-Dimethylphenanthrene
Molecular Targets: Specific molecular targets are not well-defined but may include enzymes and receptors.
2,4,6-Trinitrophenol
Comparison with Similar Compounds
4,5-Dimethylphenanthrene
Similar Compounds: Other methylated phenanthrenes like 2,7-dimethylphenanthrene.
2,4,6-Trinitrophenol
Properties
CAS No. |
6671-11-0 |
|---|---|
Molecular Formula |
C22H17N3O7 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4,5-dimethylphenanthrene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H14.C6H3N3O7/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-10H,1-2H3;1-2,10H |
InChI Key |
DVHVQAGAFDVYLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC(=C32)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dichlorophenyl)methoxy]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B13994086.png)
![1,5-Dimethyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B13994093.png)

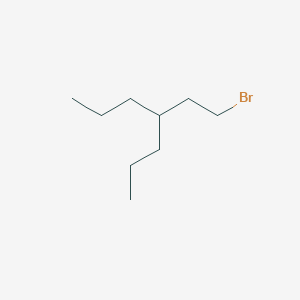

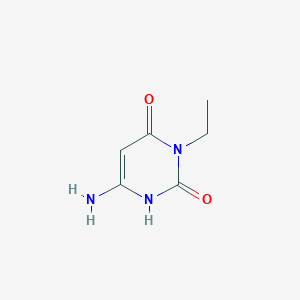
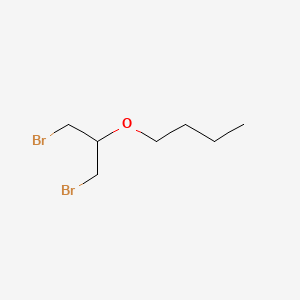
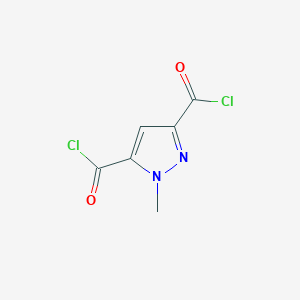

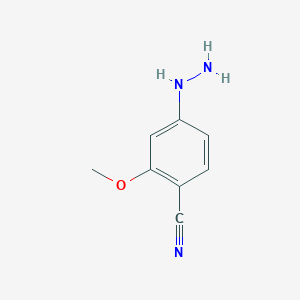
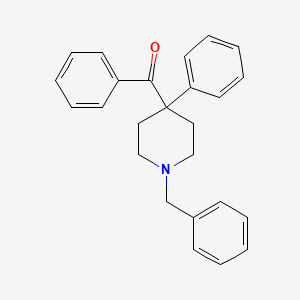
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)

